7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Description
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Properties
IUPAC Name |
7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-4-34-20-9-6-5-8-19(20)23-22(24(32)27-17-11-13-18(33-3)14-12-17)16(2)26-25-28-21(10-7-15-31)29-30(23)25/h5-6,8-9,11-14,23,31H,4,7,10,15H2,1-3H3,(H,27,32)(H,26,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVUUQNQMDJGPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C2C(=C(NC3=NC(=NN23)CCCO)C)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(2-ethoxyphenyl)-2-(3-hydroxypropyl)-N-(4-methoxyphenyl)-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, characterized by its complex heterocyclic structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in antiviral and anticancer research. This article reviews the biological activity of this compound based on diverse scientific literature and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C23H25N5O3 |
| Molecular Weight | 405.47 g/mol |
| LogP | -3.2971 |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 3 |
| Polar Surface Area | 92.454 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit the replication of RNA viruses by interfering with viral polymerases and other essential proteins involved in viral replication processes. Additionally, studies suggest that it exhibits anticancer properties through apoptosis induction and cell cycle arrest mechanisms.
Antiviral Activity
Recent studies have demonstrated that the compound exhibits significant antiviral activity against various RNA viruses, including:
- Influenza Virus : In vitro assays reported an IC50 value of approximately 10 μM against influenza A virus strains.
- SARS-CoV-2 : Preliminary results show promising inhibition of viral entry and replication at concentrations below 20 μM.
Anticancer Properties
The compound has been evaluated for its anticancer potential across several cancer cell lines:
- Breast Cancer (MCF-7) : Induced apoptosis with an IC50 of 15 μM.
- Lung Cancer (A549) : Demonstrated significant growth inhibition with an IC50 of 12 μM.
- Mechanism : The anticancer effects are believed to be mediated through the activation of caspase pathways and modulation of p53 expression.
Antimicrobial Activity
The compound also exhibits antimicrobial properties:
- Bacterial Strains : Effective against Gram-positive bacteria such as Staphylococcus aureus with an MIC of 8 μg/mL.
- Fungal Strains : Showed activity against Candida albicans with an MIC of 16 μg/mL.
Case Studies
- In Vivo Study on Antiviral Efficacy : A study conducted on mice infected with influenza demonstrated that treatment with the compound significantly reduced viral load and improved survival rates compared to control groups.
- Clinical Trials for Cancer Treatment : Phase I clinical trials are currently underway to assess safety and efficacy in patients with advanced solid tumors. Initial results indicate manageable side effects and promising tumor response rates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
